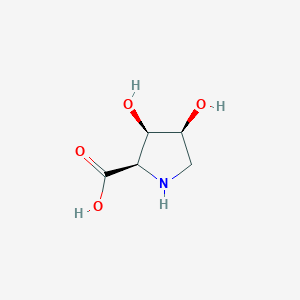
(3R,4S)-3,4-Dihydroxy-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3,4-Dihydroxy-D-proline, also known as DHP, is a non-proteinogenic amino acid that is found in various natural products, including antibiotics and immunosuppressants. It has attracted the attention of researchers due to its unique structure and potential applications in various fields, such as drug discovery and material science.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3,4-Dihydroxy-D-proline is not fully understood, but it is believed to be related to its unique structure and ability to interact with biological molecules. (3R,4S)-3,4-Dihydroxy-D-proline has been shown to bind to various proteins and enzymes, which may explain its diverse range of biological activities.
Efectos Bioquímicos Y Fisiológicos
(3R,4S)-3,4-Dihydroxy-D-proline has been shown to have various biochemical and physiological effects, including the ability to inhibit enzymes, modulate immune responses, and act as an antioxidant. These effects make it a promising target for drug discovery and other biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3R,4S)-3,4-Dihydroxy-D-proline has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its low solubility in water and limited availability from natural sources.
Direcciones Futuras
There are several future directions for research on (3R,4S)-3,4-Dihydroxy-D-proline, including the investigation of its potential as a drug target for various diseases, the development of new synthesis methods, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of (3R,4S)-3,4-Dihydroxy-D-proline.
Métodos De Síntesis
The synthesis of (3R,4S)-3,4-Dihydroxy-D-proline can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create the desired molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have their advantages and disadvantages, and the choice of method depends on the specific application.
Aplicaciones Científicas De Investigación
(3R,4S)-3,4-Dihydroxy-D-proline has been studied extensively in various scientific fields, including biochemistry, pharmacology, and material science. In biochemistry, (3R,4S)-3,4-Dihydroxy-D-proline has been shown to have unique biochemical and physiological effects, which make it a promising target for drug discovery. In pharmacology, (3R,4S)-3,4-Dihydroxy-D-proline has been investigated for its potential use as an immunosuppressant and antibiotic. In material science, (3R,4S)-3,4-Dihydroxy-D-proline has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
152785-79-0 |
|---|---|
Nombre del producto |
(3R,4S)-3,4-Dihydroxy-D-proline |
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(2R,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m0/s1 |
Clave InChI |
HWNGLKPRXKKTPK-NUNKFHFFSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
SMILES canónico |
C1C(C(C(N1)C(=O)O)O)O |
Sinónimos |
D-Proline, 3,4-dihydroxy-, (3R,4S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)



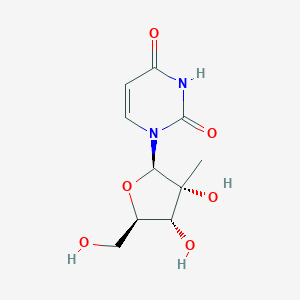
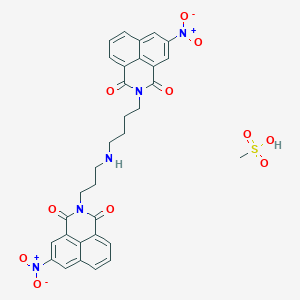
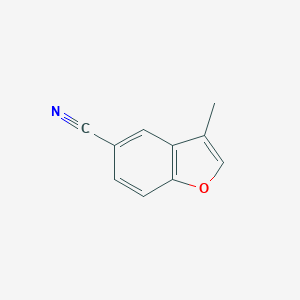



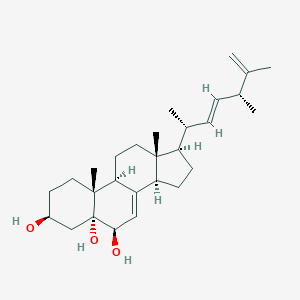
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)

![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)